Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate
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Overview
Description
Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentane ring, a piperidine moiety, and a phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate typically involves multiple steps, including the formation of the cyclopentane ring, the introduction of the piperidine moiety, and the attachment of the phenyl group. Common synthetic routes may include:
Cyclopentane Ring Formation: Starting from a suitable cyclopentane precursor, various functional groups are introduced through reactions such as halogenation, hydrolysis, and esterification.
Piperidine Moiety Introduction: The piperidine ring is often introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Phenyl Group Attachment: The phenyl group is typically introduced through Friedel-Crafts acylation or alkylation reactions, using reagents like phenylacetic acid or benzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate: A similar compound with slight variations in the functional groups or stereochemistry.
Cyclopentane Derivatives: Compounds with a cyclopentane ring and various substituents, used in similar applications.
Piperidine Derivatives: Compounds containing a piperidine ring, often explored for their biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, selectivity, and efficacy.
Properties
IUPAC Name |
methyl (1R,3S)-3-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-3-19(25)24-13-11-22(12-14-24,17-7-5-4-6-8-17)21(27)23-18-10-9-16(15-18)20(26)28-2/h3-8,16,18H,1,9-15H2,2H3,(H,23,27)/t16-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQWFELXFZMHBX-AEFFLSMTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](C1)NC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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